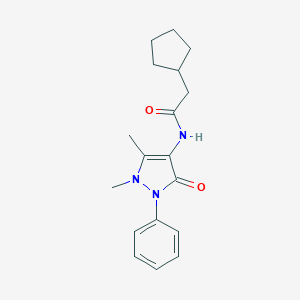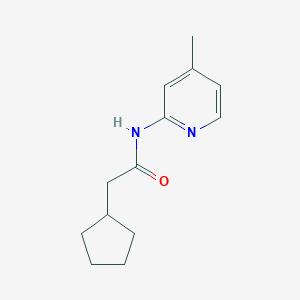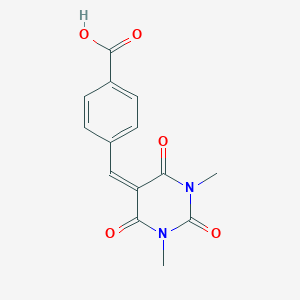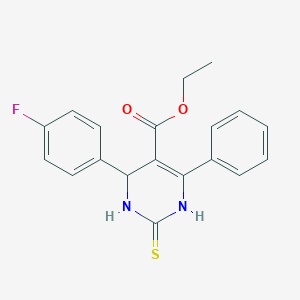
3-Amino-4-chloro-N-(o-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-chloro-N-(o-tolyl)benzamide is a useful research compound. Its molecular formula is C14H13ClN2O and its molecular weight is 260.72g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrospray Mass Spectrometry and Fragmentation
Derivatives of N-linked glycans were prepared from amino-substituted benzamides, including 4-amino-N-(2-diethylaminoethyl)benzamide, showing their use in mass spectrometry for analyzing glycan structures. This method can elucidate complex biological molecules' structures and interactions, contributing to understanding their biological roles and applications in biomarker discovery and drug development (Harvey, 2000).
Synthesis and Characterization of Polymers
Research into organo-soluble poly(p-benzamides) synthesized from derivatives, including amino-substituted benzamides, highlights their potential in creating new materials with unique properties. These polymers exhibit good solubility and high aggregation tendencies in organic solvents, suggesting applications in nanotechnology and materials science for creating supramolecular assemblies and nanostructures (Seyler & Kilbinger, 2009).
Antioxidant Activity
A study on the electrochemical oxidation of amino-substituted benzamides explored their antioxidant activity. This research is crucial for understanding how these compounds can scavenge free radicals, suggesting potential applications in developing new antioxidant agents for therapeutic use or in industries where oxidative stress mitigation is critical (Jovanović et al., 2020).
Coordination Chemistry
A DFT study on the coordination of benzamide with zinc(II) provides insights into how benzamide derivatives, including amino-substituted ones, can interact with metal ions. This knowledge is valuable for designing metal-organic frameworks (MOFs), catalysts, and materials for environmental remediation and pharmaceutical applications (Kuevi, 2014).
Propiedades
IUPAC Name |
3-amino-4-chloro-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-11(15)12(16)8-10/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDNIVPBAFPSCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-chloro-5-[(2-ethoxyanilino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B474319.png)




![3-{3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474375.png)
![6-chloro-3-{3-(2,5-dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474397.png)
![7-bromo-3-{3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474422.png)
![3-[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-IODO-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B474443.png)
![5-bromo-3-{3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474467.png)
![3-{3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B474472.png)
![6-chloro-3-{3-(3,5-dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474475.png)
![3-{2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B474507.png)
